Methyl 6-O-(a-D-mannopyranosyl)-a-D-mannopyranoside
Overview
Description
Methyl 6-O-(a-D-mannopyranosyl)-a-D-mannopyranoside is a complex carbohydrate derivative that belongs to the class of o-glycosyl compounds. It is a disaccharide composed of two mannose units linked through a glycosidic bond. This compound is significant in various biochemical and microbiological studies due to its unique structural properties and biological activities .
Mechanism of Action
Target of Action
Methyl 6-O-alpha-D-mannopyranosyl-alpha-D-Mannopyranoside (M 6-O-MM) is known to have a profound affinity with distinct receptors implicated in cellular signaling cascades . It is a competitor inhibitor of the binding of mannose by Escherichia coli . This means that it competes with mannose for the same binding site on the bacteria, thereby inhibiting the bacteria’s ability to bind to mannose.
Mode of Action
M 6-O-MM interacts with its targets by binding to the same site as mannose on Escherichia coli . This competitive inhibition prevents the bacteria from binding to mannose, which can disrupt the bacteria’s normal function and potentially inhibit its growth or survival.
Biochemical Pathways
Given its role as a mannose competitor, it is likely involved in the modulation of carbohydrate metabolism and glycosylation mechanisms .
Pharmacokinetics
Its solubility in water suggests that it may be readily absorbed and distributed in the body
Result of Action
The molecular and cellular effects of M 6-O-MM’s action are largely dependent on its interaction with its targets. By inhibiting the binding of mannose by Escherichia coli, M 6-O-MM can disrupt the bacteria’s normal function, which may lead to a decrease in bacterial growth or survival .
Action Environment
The action, efficacy, and stability of M 6-O-MM can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more effective in aqueous environments. Additionally, it should be stored in a cool, ventilated place to prevent moisture, heat, fire, and corrosion
Biochemical Analysis
Biochemical Properties
Methyl 6-O-alpha-D-mannopyranosyl-alpha-D-Mannopyranoside interacts with various enzymes, proteins, and other biomolecules. It is a competitor inhibitor of the binding of mannose by Escherichia coli . This compound has been used in studies involving the antiviral agent cyanovirin-N and oligomannosides .
Cellular Effects
The effects of Methyl 6-O-alpha-D-mannopyranosyl-alpha-D-Mannopyranoside on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Methyl 6-O-alpha-D-mannopyranosyl-alpha-D-Mannopyranoside exerts its effects at the molecular level. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . The exact mechanism of action is complex and involves a series of biochemical reactions.
Metabolic Pathways
Methyl 6-O-alpha-D-mannopyranosyl-alpha-D-Mannopyranoside is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels.
Transport and Distribution
Methyl 6-O-alpha-D-mannopyranosyl-alpha-D-Mannopyranoside is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation.
Subcellular Localization
The subcellular localization of Methyl 6-O-alpha-D-mannopyranosyl-alpha-D-Mannopyranoside and its effects on activity or function are important aspects of its biochemical profile. Targeting signals or post-translational modifications may direct it to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-O-(a-D-mannopyranosyl)-a-D-mannopyranoside typically involves the glycosylation of methyl alpha-D-mannopyranoside with an appropriate mannose donor. The reaction is often catalyzed by acids or enzymes to facilitate the formation of the glycosidic bond. Common reaction conditions include the use of solvents like methanol and temperatures ranging from room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation processes using optimized reaction conditions to ensure high yield and purity. The process may include steps like crystallization and purification to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-O-(a-D-mannopyranosyl)-a-D-mannopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.
Reduction: The compound can be reduced to form different sugar alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like periodic acid or bromine water.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Acyl chlorides or alkyl halides under basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced sugar alcohols, and substituted glycosides .
Scientific Research Applications
Methyl 6-O-(a-D-mannopyranosyl)-a-D-mannopyranoside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in studies of carbohydrate-protein interactions and as a substrate for glycosidase enzymes.
Medicine: Investigated for its potential role in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of biodegradable materials and as a stabilizer in various formulations
Comparison with Similar Compounds
Similar Compounds
- Methyl alpha-D-mannopyranoside
- Methyl beta-D-mannopyranoside
- Methyl alpha-D-glucopyranoside
- Methyl beta-D-glucopyranoside
Uniqueness
Methyl 6-O-(a-D-mannopyranosyl)-a-D-mannopyranoside is unique due to its specific glycosidic linkage and the presence of two mannose units. This structure imparts distinct biological activities and makes it a valuable tool in glycobiology research .
Properties
IUPAC Name |
(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methoxy]oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O11/c1-21-12-10(19)9(18)7(16)5(24-12)3-22-13-11(20)8(17)6(15)4(2-14)23-13/h4-20H,2-3H2,1H3/t4-,5-,6-,7-,8+,9+,10+,11+,12+,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPVHVKWCGZNDW-OGVZYCONSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001000164 | |
Record name | Methyl 6-O-hexopyranosylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001000164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78962-39-7 | |
Record name | Methyl 6-O-mannopyranosylmannopyranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078962397 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 6-O-hexopyranosylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001000164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the substrate specificity of 1,2-alpha-mannosidase from Aspergillus saitoi relate to Methyl 6-O-alpha-D-mannopyranosyl-alpha-D-Mannopyranoside?
A1: The research by [] focuses on the enzymatic activity of 1,2-alpha-mannosidase and reveals its specificity for hydrolyzing alpha-1,2-mannosidic linkages. While the study doesn't directly investigate Methyl 6-O-alpha-D-mannopyranosyl-alpha-D-Mannopyranoside, it's important to note that this disaccharide contains an alpha-1,6-mannosidic linkage. Therefore, 1,2-alpha-mannosidase would not hydrolyze this specific disaccharide due to its linkage specificity.
Q2: How does the synthesis of Methyl 6-O-alpha-D-mannopyranosyl-alpha-D-Mannopyranoside compare to other similar disaccharides?
A2: The synthesis of Methyl 6-O-alpha-D-mannopyranosyl-alpha-D-Mannopyranoside, as described in [], involves a series of protection, glycosylation, and deprotection steps. This method aligns with general carbohydrate synthesis strategies, utilizing Helferich glycosylation and Zemplén deacetylation. Comparing it to the synthesis of other disaccharides like Methyl 3-O-(alpha-D-mannopyranosyl)-alpha-mannopyranoside, the key difference lies in the regioselective introduction of the second mannose unit at the 3-O or 6-O position of the methyl-alpha-D-mannopyranoside acceptor. These subtle differences in structure can significantly impact their interactions with enzymes and biological systems.
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